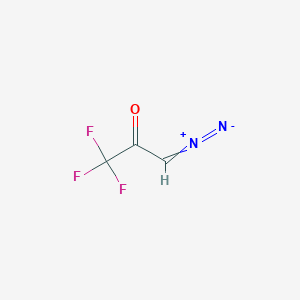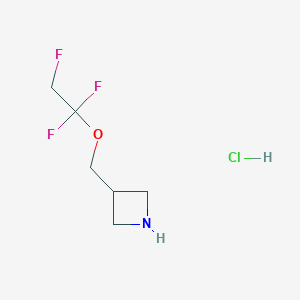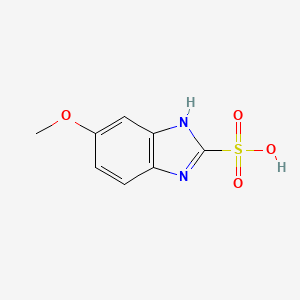
1-Diazo-3,3,3-Trifluoraceto
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Diazo-1,1,1-trifluoropropan-2-one is a diazocarbonyl compound known for its unique reactivity and versatility in organic synthesis. This compound is characterized by the presence of a diazo group (-N2) and a trifluoromethyl group (-CF3) attached to a carbonyl group (C=O), making it a valuable reagent in various chemical transformations .
Wissenschaftliche Forschungsanwendungen
3-Diazo-1,1,1-trifluoropropan-2-one has numerous applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is employed in the development of functional materials, such as fluorinated polymers and advanced coatings.
Medicinal Chemistry: Its unique reactivity makes it a valuable tool for the modification of bioactive molecules, potentially leading to the discovery of new drugs
Vorbereitungsmethoden
The synthesis of 3-diazo-1,1,1-trifluoropropan-2-one typically involves the reaction of trifluoroacetone with diazomethane. The reaction is carried out under controlled conditions to ensure the safe handling of diazomethane, which is a highly reactive and potentially hazardous reagent. The general reaction scheme is as follows:
CF3COCH3+CH2N2→CF3COCHN2+CH4
In industrial settings, the production of 3-diazo-1,1,1-trifluoropropan-2-one may involve more scalable methods, such as the use of continuous flow reactors to manage the reactivity of diazomethane and ensure consistent product quality .
Analyse Chemischer Reaktionen
3-Diazo-1,1,1-trifluoropropan-2-one undergoes a variety of chemical reactions, including:
Wolff Rearrangement: This photochemical reaction involves the conversion of the diazo compound into a ketene intermediate, which can further react to form carboxylic acids or esters.
Cycloaddition Reactions: The compound can participate in [2+3] cycloaddition reactions with alkenes or alkynes to form five-membered heterocycles.
Substitution Reactions: The diazo group can be replaced by nucleophiles such as amines or alcohols, leading to the formation of substituted trifluoromethyl ketones
Common reagents used in these reactions include photochemical catalysts, alkenes, alkynes, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wirkmechanismus
The mechanism of action of 3-diazo-1,1,1-trifluoropropan-2-one involves the generation of reactive intermedi
Eigenschaften
IUPAC Name |
3-diazo-1,1,1-trifluoropropan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HF3N2O/c4-3(5,6)2(9)1-8-7/h1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQKOIRQNGXNVGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=[N+]=[N-])C(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2588914.png)
![(E)-N1-(furan-2-ylmethylene)-3-((4-methoxyphenyl)sulfonyl)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine](/img/structure/B2588917.png)
![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2588919.png)

![8-cyclopentyl-1,6,7-trimethyl-3-[(2-methylphenyl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2588923.png)
![1-[2,6-Bis(trifluoromethyl)pyridin-4-yl]-4-(2,4-dichlorobenzoyl)piperazine](/img/structure/B2588925.png)
![(2-Fluorophenyl)-[[1-(4-fluorophenyl)pyrazol-3-yl]methyl]cyanamide](/img/structure/B2588926.png)
![1-(4-[1,1'-biphenyl]-4-yl-1,3-thiazol-2-yl)-4-(2-thienyl)-1H-pyrazol-5-amine](/img/structure/B2588927.png)
![N-(4-BROMOPHENYL)-2-{[3-(3,4-DICHLOROPHENYL)-1,4-DIAZASPIRO[4.4]NONA-1,3-DIEN-2-YL]SULFANYL}ACETAMIDE](/img/structure/B2588928.png)
![Methyl 3-({2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}carbonyl)benzoate](/img/structure/B2588930.png)
![2-(4-Butoxyphenyl)-4-[(2-methylpropyl)sulfanyl]pyrazolo[1,5-a]pyrazine](/img/structure/B2588931.png)
![1-(2-{[(cyclopentylamino)carbonyl]amino}ethyl)-N,N-dimethyl-1H-1,2,3-benzotriazole-5-sulfonamide](/img/structure/B2588932.png)

